molecular formula C16H17N3O3S B2441152 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide CAS No. 2034337-22-7

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide

Cat. No.: B2441152
CAS No.: 2034337-22-7
M. Wt: 331.39
InChI Key: WWQJERAVIIDCDB-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide” is a chemical compound that does not occur naturally in food . It is classified into structural class III .

Scientific Research Applications

Mechanism of Thiadiazoles Formation

A study by Forlani et al. (2000) discusses the condensation reaction of thiobenzamide and N-substituted thioureas to form 1,2,4-thiadiazole derivatives. This process is significant for understanding the formation mechanisms of thiadiazoles, a class closely related to the queried compound, emphasizing the importance of thiadiazole structures in pharmaceuticals and chemical synthesis (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, showcasing their DNA protective abilities and antimicrobial activities. This research highlights the potential of thiadiazole derivatives in developing new therapeutic agents with specific focus on their interaction with biological targets (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with thiadiazole derivatives, demonstrating high singlet oxygen quantum yields. Their work suggests the application of thiadiazole derivatives in photodynamic therapy for cancer treatment, indicating the relevance of thiadiazole structures in developing photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Metal-Catalyzed Reactions

The synthesis and characterization of compounds with thiadiazole and similar heterocyclic motifs are explored for their potential in metal-catalyzed C-H bond functionalization reactions. This application is crucial for developing complex molecules in a more efficient and selective manner, which could be extrapolated to the synthesis and functional study of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11-6-4-5-7-13(11)16(20)17-12-8-9-14-15(10-12)19(3)23(21,22)18(14)2/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQJERAVIIDCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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